1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Description
1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
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Scientific Research Applications
Metal Ion Complexation
- Kiwan, Wanas, and Hassan (1993) studied derivatives of 1,3-bis(3,4,5-trimethoxyphenyl) and reported their efficient use in the extraction and spectral characterization of metal ion complexes, outperforming traditional dithizone complexes in terms of molar absorptivity for certain metals like PbII and ZnII (Kiwan, Wanas, & Hassan, 1993).
Synthetic Chemistry
- Gordetsov et al. (2005) synthesized derivatives of 1,3-diazinane-2,4,6-trione with silicon, germanium, and tin-containing barbital and methyluracil. These synthesized compounds were further reacted with acetyl, benzoyl, and other halides to yield bisacylated pyrimidine derivatives (Gordetsov et al., 2005).
Novel Carbenium Salts
- Wada et al. (1997) explored the stabilities and reactivities of tris- and bis(2,4,6-trimethoxyphenyl)carbenium salts, providing insights into their unusual inertness and potential for specific organic reactions (Wada et al., 1997).
Development of N-Heterocyclic Carbenes
- Krahulic et al. (2009) studied 1,3-bis(2,6-diisopropylphenyl)-5-methyl-1,3-diaza-4,6-diborabenzenes, highlighting the transformation of carbon atoms within a heterocyclic framework and their relevance in organometallic chemistry (Krahulic et al., 2009).
Ruthenium-Based Polymerization Catalysts
- Pump et al. (2015) discussed the synthesis of ruthenium complexes featuring 1,3-diazinane-2,4,6-trione derivatives, used in ring-opening metathesis polymerization, indicating the potential for designing effective polymerization catalysts (Pump et al., 2015).
properties
IUPAC Name |
1,3-bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-17-8-6-10-20(12-17)29-26(31)22(14-19-15-23(34-3)25(36-5)24(16-19)35-4)27(32)30(28(29)33)21-11-7-9-18(2)13-21/h6-16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOBROINZDOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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